molecular formula C6H4ClNO B1588523 5-Chloro-2-formylpyridine CAS No. 31181-89-2

5-Chloro-2-formylpyridine

Cat. No.: B1588523
CAS No.: 31181-89-2
M. Wt: 141.55 g/mol
InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N
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Description

5-Chloro-2-formylpyridine is an organic compound with the molecular formula C6H4ClNO It is a derivative of pyridine, where the chlorine atom is substituted at the fifth position and the formyl group is at the second position

Scientific Research Applications

5-Chloro-2-formylpyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-formylpyridine typically involves the chlorination of 2-formylpyridine. One common method is the reaction of 2-formylpyridine with phosphorus pentachloride (PCl5) in the presence of a suitable solvent. The reaction proceeds under controlled temperature conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-formylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 5-Chloro-2-pyridinecarboxylic acid.

    Reduction: 5-Chloro-2-hydroxymethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-formylpyridine depends on its specific application. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The formyl group can also participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

  • 5-Fluoro-2-formylpyridine
  • 3-Bromo-2-formylpyridine
  • 2-Chloro-5-nitropyridine

Comparison: 5-Chloro-2-formylpyridine is unique due to the presence of both a chlorine atom and a formyl group on the pyridine ring. This combination imparts distinct reactivity and properties compared to its analogs. For example, 5-Fluoro-2-formylpyridine has a fluorine atom instead of chlorine, which affects its electronic properties and reactivity. Similarly, 3-Bromo-2-formylpyridine has a bromine atom at the third position, leading to different substitution patterns and reactivity.

Properties

IUPAC Name

5-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-5-1-2-6(4-9)8-3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLBDBOSXXSZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435560
Record name 5-CHLORO-2-FORMYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-89-2
Record name 5-CHLORO-2-FORMYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-2-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-chloropyridine (14.8 g, 77 mmol) in THF (38.5 mL) was added dropwise a a solution of i-PrMgCl.LiCl (14% in THF, 81 mL, 85 mmol) at 0-5° C. and the resulting mixture stirred at 0° C. for 1 h. Then DMF (7.7 mL, 100 mmol) was added dropwise at −5° C. and the temperature maintained at 0° C. for 2 h. The reaction mixture was then poured into ice cold saturated brine (500 mL) and then extracted with ethyl acetate (2×300 mL). The combined organic layers were washed with saturated sodiumhydrogencarbonate solution, brine, dried over sodium sulfate, filtered and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate=1:0 to 9:1) afforded the title compound (6.24 g, 57%) which was obtained as a brown solid. MS: m/e=141.0 [M]+.
Quantity
14.8 g
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reactant
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0 (± 1) mol
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reactant
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38.5 mL
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81 mL
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7.7 mL
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reactant
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[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Isopropyl magnesium chloride (11.5 mL, 2 M in THF, 23 mmol) was added dropwise to a cold (−15° C.) solution of 5-chloro-2-iodo-pyridine (5 g, 20.9 mmol) in THF (35 mL). The mixture was stirred for 1 h at −15° C. DMF (2.3 g, 31.3 mmol) was added dropwise keeping the internal temperature below 0° C. The mixture was allowed to warm to rt, stirred for 1 h, cooled to 0° C., quenched by addition of a saturated aqueous solution of ammonium chloride, and extracted with EtOAc. The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc, 95:5) to provide 1.1 g of the title compound. tR: 0.39 min (LC-MS 2); ESI-MS: 142 [M+H]+ (LC-MS 2); Rf=0.22 (hexane/EtOAc, 4:1).
Quantity
11.5 mL
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reactant
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5 g
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35 mL
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2.3 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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